

Technical Guide: Synthesis and Characterization of 2-(2,4,5-Trifluorophenyl)ethanol

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Compound of Interest

Compound Name: 2-(2,4,5-Trifluorophenyl)ethanol

Cat. No.: B1318787

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the synthesis and characterization of **2-(2,4,5-Trifluorophenyl)ethanol**. This compound is a crucial intermediate in the synthesis of Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1][2][3] This guide outlines a common synthetic route, detailed experimental protocols, and comprehensive characterization data. The information is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

2-(2,4,5-Trifluorophenyl)ethanol is a fluorinated aromatic alcohol. Its chemical structure, featuring a trifluorinated phenyl ring, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[3] The primary application of this compound is as a key precursor in the multi-step synthesis of Sitagliptin.[1][2][3] The synthesis of this intermediate typically involves the reduction of 2,4,5-trifluorophenylacetic acid.[1]

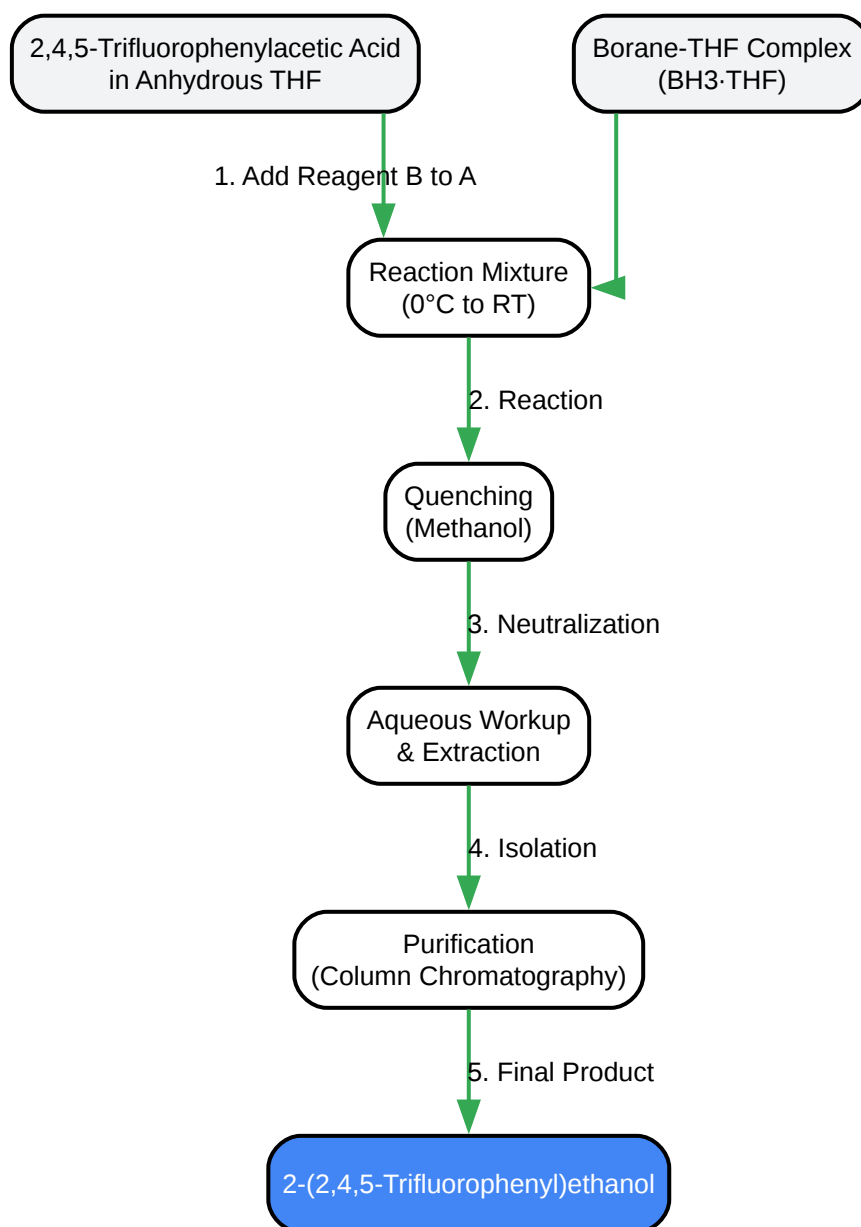
Chemical Properties

Property	Value	Reference
Molecular Formula	C ₈ H ₇ F ₃ O	[4]
Molecular Weight	176.14 g/mol	[4]
Appearance	Liquid	[4]
Purity	≥97%	[5]

Synthesis of 2-(2,4,5-Trifluorophenyl)ethanol

A prevalent method for the synthesis of **2-(2,4,5-Trifluorophenyl)ethanol** is the reduction of its corresponding carboxylic acid, 2,4,5-trifluorophenylacetic acid.[1] While various reducing agents can be employed, borane complexes are effective for this transformation.

Synthesis Workflow



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Caption: Synthesis workflow for **2-(2,4,5-Trifluorophenyl)ethanol**.

Experimental Protocol: Reduction of 2,4,5-Trifluorophenylacetic Acid

This protocol is a representative procedure based on the borane reduction of carboxylic acids.

Materials:

- 2,4,5-Trifluorophenylacetic acid
- Borane-tetrahydrofuran complex ($\text{BH}_3\cdot\text{THF}$), 1 M solution in THF
- Anhydrous tetrahydrofuran (THF)
- Methanol
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Ethyl acetate
- Hexanes
- Silica gel for column chromatography

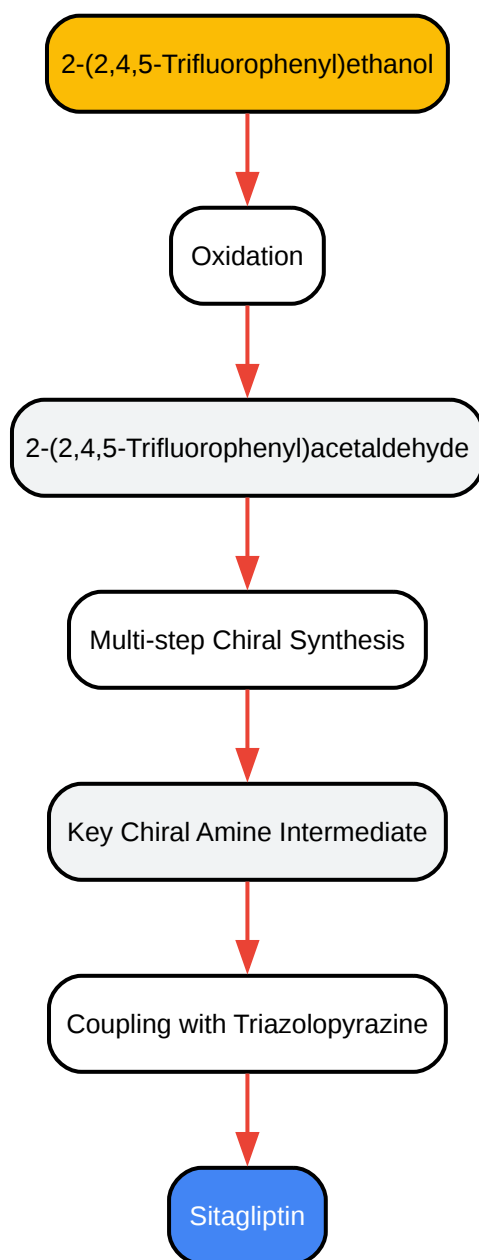
Procedure:

- In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluorophenylacetic acid (1.0 eq) in anhydrous THF (approximately 0.2 M concentration).
- Cool the solution to 0°C using an ice bath.
- Slowly add the 1 M solution of borane-THF complex (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the temperature at 0°C .
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture back to 0°C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.
- Remove the solvent under reduced pressure using a rotary evaporator.

- Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 solution and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford **2-(2,4,5-Trifluorophenyl)ethanol** as a liquid.

Role in Sitagliptin Synthesis

2-(2,4,5-Trifluorophenyl)ethanol is not the final component but is further processed to a key chiral intermediate for the synthesis of Sitagliptin. The alcohol is typically oxidized to the corresponding aldehyde, which then undergoes further reactions.



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Caption: Role of **2-(2,4,5-Trifluorophenyl)ethanol** in Sitagliptin synthesis.

Characterization Data

Disclaimer: Experimental spectral data for **2-(2,4,5-Trifluorophenyl)ethanol** is not readily available in published literature. The following data is predicted based on the known chemical structure and analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Predicted, 500 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.15 - 7.05	m	1H	Ar-H
~ 6.95 - 6.85	m	1H	Ar-H
3.89	t, $J \approx 6.5$ Hz	2H	-CH ₂ -OH
2.93	t, $J \approx 6.5$ Hz	2H	Ar-CH ₂ -
~ 1.60	br s	1H	-OH

^{13}C NMR (Predicted, 125 MHz, CDCl_3):

Chemical Shift (δ , ppm)	Assignment
~ 157 (ddd)	C-F
~ 148 (ddd)	C-F
~ 146 (ddd)	C-F
~ 123 (dt)	Ar-C
~ 118 (dd)	Ar-CH
~ 106 (dd)	Ar-CH
61.5	-CH ₂ -OH
31.8	Ar-CH ₂ -

Infrared (IR) Spectroscopy

Predicted Characteristic IR Absorptions:

Wavenumber (cm ⁻¹)	Intensity	Bond Vibration	Functional Group
~ 3350	Strong, Broad	O-H Stretch	Alcohol
~ 3080	Medium	C-H Stretch	Aromatic
~ 2940, 2880	Medium	C-H Stretch	Aliphatic
~ 1620, 1510	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1250 - 1050	Strong	C-F Stretch	Aryl Fluoride
~ 1050	Strong	C-O Stretch	Primary Alcohol

Mass Spectrometry (MS)

Predicted Fragmentation Pattern (Electron Ionization):

m/z	Predicted Fragment Ion
176	[M] ⁺ (Molecular Ion)
158	[M - H ₂ O] ⁺
145	[M - CH ₂ OH] ⁺

Safety Information

Hazard Statements	Precautionary Statements
H302: Harmful if swallowed.	P264: Wash hands thoroughly after handling.
H315: Causes skin irritation.	P270: Do not eat, drink or smoke when using this product.
H319: Causes serious eye irritation.	
H335: May cause respiratory irritation.	

This safety information is based on available data for the compound and may not be exhaustive. Always consult the Safety Data Sheet (SDS) before handling.

Conclusion

2-(2,4,5-Trifluorophenyl)ethanol is a key synthetic intermediate with significant applications in the pharmaceutical industry, most notably in the production of Sitagliptin. The synthesis via reduction of 2,4,5-trifluorophenylacetic acid is a reliable method. This guide provides a comprehensive, albeit predictive, set of characterization data to aid researchers in the identification and utilization of this compound. Adherence to appropriate safety protocols is essential when handling this and all chemical reagents.

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